Nir-FP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H17F3N2O3S |

|---|---|

分子量 |

422.4 g/mol |

IUPAC名 |

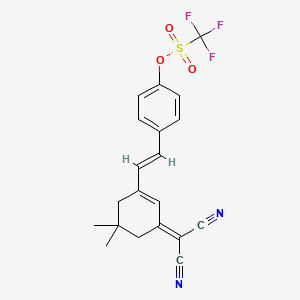

[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+ |

InChIキー |

OYWSWWGOMJAIAB-ONEGZZNKSA-N |

異性体SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

正規SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

製品の起源 |

United States |

Foundational & Exploratory

The Advent of Deep-Tissue Imaging: A Technical Guide to Near-Infrared Fluorescent Proteins (Nir-FPs)

For Researchers, Scientists, and Drug Development Professionals

Near-infrared fluorescent proteins (Nir-FPs) have revolutionized in vivo imaging, offering an unprecedented window into the complex biological processes occurring deep within living organisms.[1][2] Engineered from bacterial phytochromes, these genetically encoded probes overcome the limitations of conventional fluorescent proteins by operating within the near-infrared (NIR) "optical window" of mammalian tissues (650-900 nm).[1][3] This spectral range is characterized by reduced light scattering, minimal absorbance by endogenous chromophores like hemoglobin and melanin, and lower autofluorescence, resulting in significantly improved signal-to-background ratios and deeper tissue penetration.[1] This guide provides a comprehensive technical overview of Nir-FPs, detailing their mechanism of action, key characteristics, experimental protocols, and applications in biomedical research and drug development.

Core Mechanism: Harnessing Bacterial Light-Sensing Machinery

Nir-FPs are derived from bacterial phytochrome photoreceptors (BphPs), which are light-sensing proteins that regulate various physiological responses in bacteria. Unlike GFP-like proteins that synthesize their own chromophore, Nir-FPs utilize biliverdin (BV), a naturally occurring intermediate in the heme degradation pathway present in all eukaryotic cells. This eliminates the need for the administration of an exogenous chromophore, making them truly genetically encodable reporters.

The core structure of most Nir-FPs consists of two key domains derived from the parental BphP: a Per-ARNT-Sim (PAS) domain and a cGMP phosphodiesterase/adenylyl cyclase/FhlA (GAF) domain. The BV chromophore binds non-covalently within a pocket in the GAF domain and typically forms a covalent thioether bond with a cysteine residue in the PAS domain. This interaction is crucial for stabilizing the chromophore in a fluorescent state. In their native bacterial context, light absorption by the BV chromophore triggers a conformational change in the BphP, initiating a signaling cascade. In the engineered Nir-FPs, this photoswitching is largely suppressed to achieve stable fluorescence.

Below is a diagram illustrating the fundamental mechanism of biliverdin binding and fluorescence in a typical Nir-FP.

Quantitative Properties of this compound Variants

A diverse palette of Nir-FPs has been developed through protein engineering, each with distinct spectral and photophysical properties. The choice of a specific this compound depends on the experimental requirements, such as the desired brightness, photostability, and spectral compatibility with other fluorophores. The table below summarizes the key quantitative characteristics of several popular this compound variants.

| This compound Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness¹ | Oligomeric State |

| iRFP670 | 644 | 670 | 95,000 | 5.0 | 4.75 | Dimer |

| iRFP682 | 664 | 682 | 110,000 | 6.0 | 6.60 | Dimer |

| iRFP702 | 686 | 702 | 115,000 | 4.0 | 4.60 | Dimer |

| iRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Dimer |

| iRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Dimer |

| miRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |

| emiRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |

| miRFP680 | 655 | 680 | 120,000 | 10.0 | 12.00 | Monomer |

| miRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Monomer |

| miRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Monomer |

| NirFP (eqFP670) | 605 | 670 | 70,000 | 6.0 | 4.20 | Dimer |

¹Molecular brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000. Data compiled from various sources. It is important to note that the "effective brightness" in a cellular context can differ from the molecular brightness due to factors like protein expression levels, stability, and the efficiency of biliverdin incorporation.

Experimental Protocols

Mammalian Cell Transfection and Expression of Nir-FPs

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a this compound for subsequent fluorescence imaging and analysis.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding the this compound of interest (e.g., in a pNCS vector)

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

-

Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

-

Cell Seeding: The day before transfection, seed the mammalian cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the this compound plasmid DNA and the transfection reagent in separate tubes containing serum-free medium. Then, combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.

-

Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression and protein synthesis. No exogenous biliverdin is required for mammalian cells.

-

Imaging: After the incubation period, wash the cells with PBS and replace the medium with fresh complete medium or an imaging buffer. Visualize the this compound expression using a fluorescence microscope equipped with a suitable NIR laser line for excitation (e.g., 633 nm or 640 nm) and a long-pass emission filter (e.g., 650 nm LP).

In Vivo Imaging of this compound Expressing Tumors in a Mouse Model

This protocol outlines a general workflow for non-invasive imaging of tumor growth and metastasis in a small animal model using Nir-FPs.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line stably expressing a this compound

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS, Pearl Trilogy) equipped for NIR fluorescence imaging

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Harvest the this compound expressing cancer cells and resuspend them in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each anesthetized mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor the tumor size regularly using calipers.

-

In Vivo Imaging: Once the tumors are palpable, perform in vivo fluorescence imaging.

-

Anesthetize the mouse using isoflurane and place it in the imaging chamber.

-

Select the appropriate excitation and emission filter set for the specific this compound being used. For example, for iRFP713, an excitation filter around 675 nm and an emission filter around 720 nm would be suitable.

-

Acquire fluorescence images. A photographic image of the mouse is typically acquired and overlaid with the fluorescence signal to provide anatomical context.

-

-

Longitudinal Studies: Repeat the imaging procedure at regular intervals (e.g., every 2-3 days) to monitor tumor growth and potential metastasis over time.

-

Data Analysis: Quantify the fluorescence intensity from the tumor region of interest (ROI) to assess changes in tumor burden.

The following diagram illustrates a typical experimental workflow for in vivo imaging using Nir-FPs.

References

The Dawn of Deep-Tissue Imaging: A Technical Guide to the Discovery and Development of Near-Infrared Fluorescent Proteins

For Immediate Release

A comprehensive technical guide detailing the discovery, engineering, and application of Near-Infrared Fluorescent Proteins (Nir-FPs), offering researchers, scientists, and drug development professionals a deep dive into the core of this revolutionary technology.

The advent of Near-Infrared Fluorescent Proteins (Nir-FPs) has opened a new frontier in deep-tissue and whole-organism imaging. Operating within the near-infrared window (650-900 nm), where light absorption and scattering by biological tissues are minimized, these proteins provide unprecedented opportunities for non-invasive visualization of complex biological processes in vivo. This technical guide provides an in-depth exploration of the history, development, and key methodologies associated with Nir-FPs, tailored for researchers and professionals in the field of drug development and biomedical research.

From Obscurity to Illumination: The Genesis of Nir-FPs

The journey to develop genetically encoded probes for the NIR window has been a multi-pronged effort, primarily revolving around the engineering of two main classes of proteins: bacterial phytochromes (BphPs) and cyanobacterial allophycocyanins.

Bacteriophytochrome-Based FPs: The majority of modern Nir-FPs are derived from BphPs, which are light-sensing proteins in bacteria that utilize the chromophore biliverdin (BV). BV is a natural product of heme metabolism in mammalian cells, making these probes genetically encodable without the need for exogenous cofactor administration. The initial breakthrough came with the engineering of IFP1.4, a dimeric protein derived from Deinococcus radiodurans BphP. Subsequent research focused on improving key properties such as brightness, monomericity, and photostability, leading to the development of a diverse palette of iRFPs (infrared fluorescent proteins) and miRFPs (monomeric infrared fluorescent proteins) with emission maxima spanning from ~670 nm to over 720 nm.

Allophycocyanin-Derived FPs: A distinct class of Nir-FPs has been engineered from allophycocyanin, a component of the phycobilisome light-harvesting complex in cyanobacteria. A notable example is the small ultra-red fluorescent protein (smURFP), which was evolved to autocatalytically incorporate BV without the need for a lyase.[1] smURFP and its variants exhibit exceptional brightness and photostability.

A Comparative Analysis of Key Nir-FPs

The continuous evolution of Nir-FPs has yielded a variety of probes with distinct photophysical properties. The following table summarizes the key quantitative data for some of the most widely used Nir-FPs, allowing for a direct comparison of their performance characteristics.

| Fluorescent Protein | Parent Protein Origin | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Molecular Brightness (QY × EC / 1000) | Oligomeric State |

| iRFP670 | Rhodopseudomonas palustris BphP | 643 | 670 | 0.11 | 114,000 | 12.54 | Dimer |

| miRFP670 | Rhodopseudomonas palustris BphP | 643 | 670 | 0.136 | 103,000 | 14.01 | Monomer |

| iRFP682 | Rhodopseudomonas palustris BphP | 663 | 682 | 0.11 | 90,000 | 9.9 | Dimer |

| iRFP702 | Rhodopseudomonas palustris BphP | 686 | 702 | 0.05 | 96,000 | 4.8 | Dimer |

| miRFP709 | Rhodopseudomonas palustris BphP | 690 | 709 | 0.07 | 99,000 | 6.93 | Monomer |

| iRFP713 | Rhodopseudomonas palustris BphP | 690 | 713 | 0.06 | 105,000 | 6.3 | Dimer |

| iRFP720 | Rhodopseudomonas palustris BphP | 702 | 720 | 0.06 | 96,000 | 5.76 | Dimer |

| smURFP | Trichodesmium erythraeum Allophycocyanin | 642 | 670 | 0.18 | 180,000 | 32.4 | Dimer |

| mIFP | Bradyrhizobium sp. BphP | 683 | 704 | 0.08 | 82,000 | 6.56 | Monomer |

Note: The brightness values are calculated to provide a relative comparison. The effective brightness in cellular environments can vary depending on factors like protein expression levels and biliverdin availability.[2]

Engineering the Next Generation of Nir-FPs: Key Experimental Protocols

The development of advanced Nir-FPs relies on a combination of rational design and directed evolution. The following sections detail the core methodologies employed in this process.

Site-Directed Mutagenesis for Rational Design

Site-directed mutagenesis is a powerful technique to introduce specific mutations into the gene encoding a fluorescent protein, allowing researchers to probe the function of individual amino acid residues and rationally engineer desired properties.

Protocol: Site-Directed Mutagenesis of a Bacteriophytochrome-Based Fluorescent Protein

-

Primer Design: Design a pair of complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[3]

-

Mutant Strand Synthesis (PCR):

-

Set up a PCR reaction containing the plasmid DNA template encoding the Nir-FP, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu Turbo), and dNTPs.

-

Perform thermal cycling (typically 12-18 cycles) with the following general parameters:

-

Denaturation: 95°C for 30-60 seconds

-

Annealing: 55-65°C for 50-60 seconds

-

Extension: 68°C for 1 minute per kb of plasmid length.[3]

-

-

-

Digestion of Parental DNA: Add the restriction enzyme DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.[3]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Verification: Plate the transformed cells on a selective agar medium. Screen individual colonies for the desired fluorescence properties. Verify the mutation by DNA sequencing.

Directed Evolution and High-Throughput Screening

Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This involves creating large libraries of protein variants through random mutagenesis and then screening for the variants with improved characteristics.

Protocol: Screening a this compound Library using Fluorescence-Activated Cell Sorting (FACS)

-

Library Generation: Create a library of this compound variants using error-prone PCR or other random mutagenesis techniques.

-

Library Expression: Transform the DNA library into E. coli or a suitable host for expression.

-

Cell Preparation for FACS:

-

Grow the library of cells to an appropriate density.

-

Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Filter the cell suspension through a cell strainer to remove clumps.

-

-

FACS Analysis and Sorting:

-

Use a flow cytometer equipped with a laser that can excite the this compound (e.g., a 633 nm or 640 nm laser).

-

Set up the instrument to detect the fluorescence emission in the appropriate near-infrared channel.

-

Analyze the cell population and define a sorting gate to isolate the cells exhibiting the highest fluorescence intensity.

-

Sort the brightest cells into a collection tube containing growth medium.

-

-

Enrichment and Analysis:

-

Culture the sorted cells to enrich the population of improved variants.

-

Isolate the plasmid DNA from the enriched population.

-

Sequence the this compound genes to identify the beneficial mutations.

-

Characterize the properties of the improved variants.

-

Quantitative Characterization of Photophysical Properties

Accurate determination of the photophysical properties of Nir-FPs is crucial for their effective application.

Protocol: Determination of Quantum Yield (QY) and Extinction Coefficient (EC)

A. Extinction Coefficient (EC) Determination:

-

Protein Purification: Purify the this compound to homogeneity.

-

Concentration Determination: Accurately determine the protein concentration using a method independent of its absorbance at the chromophore's absorption maximum, such as amino acid analysis or a colorimetric protein assay (e.g., BCA assay).

-

Absorbance Measurement: Measure the absorbance of the purified protein solution at its absorption maximum (λ_max) using a spectrophotometer.

-

Calculation: Calculate the molar extinction coefficient using the Beer-Lambert law:

-

EC (M⁻¹cm⁻¹) = Absorbance at λ_max / (Protein Concentration (M) × Path Length (cm))

-

B. Quantum Yield (QY) Determination (Relative Method):

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission spectrum that overlaps with the this compound.

-

Absorbance Matching: Prepare a series of dilutions of both the this compound and the standard in the same solvent. Measure the absorbance of each solution at the same excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of the this compound (QY_sample) can be calculated using the following equation:

-

QY_sample = QY_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

-

Where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

-

-

Visualizing Cellular Signaling and Experimental Workflows

The unique spectral properties of Nir-FPs make them invaluable tools for studying complex biological processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where Nir-FPs play a crucial role.

Signaling Pathway: ERK Activation Monitored by a FRET-Based this compound Biosensor

Many cellular processes are regulated by the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade. FRET-based biosensors using a pair of Nir-FPs can be engineered to monitor the activity of kinases like ERK in real-time.

Experimental Workflow: Directed Evolution of a this compound

The process of directed evolution involves iterative cycles of mutagenesis, expression, screening, and selection to engineer proteins with improved properties.

Experimental Workflow: In Vivo Imaging with Nir-FPs in a Mouse Model

The use of Nir-FPs in animal models allows for the non-invasive, longitudinal study of biological processes in a living organism.

The Future of this compound Technology

The field of this compound development is rapidly advancing, with ongoing efforts to engineer brighter, more photostable, and monomeric probes with further red-shifted spectra. The development of novel biosensors based on Nir-FPs will continue to expand our ability to visualize and quantify a wide range of cellular processes, from kinase activity and calcium signaling to protein-protein interactions. These advancements hold immense promise for basic research and for the development of new diagnostic and therapeutic strategies for a variety of human diseases.

References

The Advent of Near-Infrared Fluorescent Proteins: A Technical Guide to In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize cellular and molecular processes within a living organism is paramount to advancing biological research and therapeutic development. For decades, fluorescent proteins (FPs) have been indispensable tools for illuminating the inner workings of cells. However, imaging in deep tissues has been hampered by the inherent limitations of visible light, which is subject to significant absorption by endogenous molecules like hemoglobin and melanin, as well as high levels of tissue scattering and autofluorescence. The development of near-infrared fluorescent proteins (NIR-FPs) has ushered in a new era of in vivo imaging, offering a solution to these challenges by operating within the "near-infrared window" (650-900 nm) where biological tissues are most transparent.

This technical guide provides an in-depth exploration of the advantages of using NIR-FPs in living tissues, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in leveraging this transformative technology.

Core Advantages of NIR-FPs for In Vivo Imaging

The utility of NIR-FPs for deep-tissue imaging stems from the unique optical properties of near-infrared light when interacting with biological tissues. Key advantages include:

-

Enhanced Tissue Penetration: Light in the NIR spectrum experiences significantly lower absorption by hemoglobin and water, the primary absorbers in tissue, compared to visible light. This allows for deeper penetration of both excitation and emission light, enabling the visualization of cells and processes located several millimeters to centimeters within the tissue.

-

Reduced Light Scattering: Light scattering, which degrades image resolution and contrast, is also substantially lower in the NIR range. This results in sharper images and a higher signal-to-background ratio.

-

Minimal Autofluorescence: Biological tissues naturally fluoresce when excited with light, creating a background haze that can obscure the signal from fluorescent probes. This autofluorescence is significantly diminished in the NIR window, leading to a dramatic improvement in the signal-to-background ratio and enabling the detection of fainter signals.

-

Genetic Encodability and Endogenous Chromophore: Like their visible-spectrum counterparts, NIR-FPs are genetically encodable, allowing for their expression in specific cells or tissues and their fusion to proteins of interest to study their localization and dynamics. A major advantage of many NIR-FPs is their utilization of biliverdin (BV), a naturally occurring intermediate of heme metabolism, as their chromophore. This eliminates the need for the exogenous addition of a chromophore, simplifying their use in living organisms.

-

Suitability for Multiplexing and Optogenetics: The distinct spectral properties of NIR-FPs allow for their use in combination with other fluorescent proteins, such as green and red FPs (GFPs and RFPs), for multicolor imaging of different cellular structures or processes simultaneously. Furthermore, their red-shifted excitation spectra make them compatible with blue-light-activated optogenetic tools, enabling simultaneous imaging and manipulation of cellular functions without spectral crosstalk.

Quantitative Comparison of Near-Infrared Fluorescent Proteins

The field of NIR-FP development has rapidly expanded, yielding a diverse palette of proteins with varying photophysical properties. The choice of an appropriate this compound is critical for the success of an experiment and depends on factors such as the required brightness, photostability, and spectral characteristics. The following tables summarize the key quantitative data for a selection of commonly used NIR-FPs to facilitate this selection process.

| Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness | Oligomeric State | Reference |

| Cy5 Channel | |||||||

| mCardinal | 604 | 659 | 87,000 | 0.19 | 16.53 | Dimer | |

| E2-Crimson | 611 | 646 | 126,000 | 0.23 | 28.98 | Dimer | |

| smURFP | 642 | 670 | 180,000 | 0.18 | 32.4 | Dimer | |

| BDFP1.6 | 642 | 666 | 100,000 | 0.197 | 19.7 | Dimer | |

| emiRFP670 | 642 | 670 | 87,400 | 0.14 | 12.24 | Monomer | |

| miRFP670 | 642 | 670 | 87,400 | 0.14 | 12.2 | Monomer | |

| miRFP670-2 | 643 | 670 | 103,000 | 0.136 | 14.01 | Monomer | |

| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer | |

| Cy5.5 Channel | |||||||

| miRFP680 | 661 | 680 | 94,000 | 0.145 | 13.63 | Monomer | |

| iRFP682 | 663 | 682 | 90,000 | 0.11 | 9.9 | Dimer | |

| emiRFP703 | 674 | 703 | 9 |

A Technical Guide to the Spectral Properties of Near-Infrared Fluorescent Proteins (Nir-FPs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Near-Infrared Fluorescent Proteins (Nir-FPs), a class of genetically encoded probes essential for deep-tissue and whole-body imaging. This document outlines their key spectral characteristics, details the experimental protocols for their measurement, and illustrates common experimental workflows.

Core Spectral Properties of Nir-FPs

Nir-FPs are engineered from bacterial phytochromes and utilize the endogenous chromophore biliverdin, a product of heme catabolism in mammalian cells.[1][2] This eliminates the need for external cofactors, making them powerful tools for in vivo imaging. Their fluorescence in the near-infrared window (roughly 650-900 nm) is advantageous due to reduced light scattering, lower tissue autofluorescence, and deeper light penetration compared to conventional fluorescent proteins like GFP and RFP.[1][2][3]

The following table summarizes the key quantitative spectral properties of several popular Nir-FP variants, providing a clear comparison for experimental design.

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness¹ | Oligomeric State |

| NirFP (eqFP670) | 605 | 670 | 70,000 | 0.06 | 4.2 | Dimer |

| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer |

| iRFP713 | 690 | 713 | 105,000 | 0.06 | 6.3 | Dimer |

| miRFP670 | 642 | 670 | 180,000 | 0.18 | 32.4 | Monomer |

| miRFP720 | 702 | 720 | 130,000 | 0.06 | 7.8 | Monomer |

¹Molecular brightness is calculated as the product of the extinction coefficient and the quantum yield.

Experimental Protocols

Accurate characterization of the spectral properties of Nir-FPs is crucial for their effective application. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

-

Protein Purification: Express and purify the this compound of interest from a suitable expression system (e.g., E. coli). Ensure high purity to avoid interference from contaminants.

-

Sample Preparation: Prepare a dilute solution of the purified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 670 nm for NirFP).

-

Scan a range of excitation wavelengths (e.g., 500-700 nm) and record the corresponding fluorescence intensity.

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 605 nm for NirFP).

-

Scan a range of emission wavelengths (e.g., 620-800 nm) and record the fluorescence intensity.

-

The wavelength with the highest recorded intensity is the emission maximum.

-

Determination of Molar Extinction Coefficient

Objective: To quantify the protein's ability to absorb light at a specific wavelength.

Methodology:

-

Protein Concentration Determination: Accurately determine the molar concentration of the purified this compound solution using a reliable method such as a BCA protein assay or by measuring the absorbance at 280 nm and using the theoretically calculated extinction coefficient based on the amino acid sequence.

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the protein solution at its excitation maximum. The absorbance value should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

-

Calculation using the Beer-Lambert Law: The molar extinction coefficient (ε) is calculated using the following formula:

ε = A / (c * l)

where:

-

A is the absorbance at the excitation maximum.

-

c is the molar concentration of the protein.

-

l is the path length of the cuvette (typically 1 cm).

-

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

The relative method involves comparing the fluorescence of the this compound to a standard with a known quantum yield.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the this compound being tested. For near-infrared probes, standards like Rhodamine 800 or other well-characterized NIR dyes are suitable.

-

Sample and Standard Preparation: Prepare a series of dilutions for both the purified this compound and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength using a spectrophotometer.

-

Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The slope of the resulting linear fit for each is the gradient (Grad).

-

-

Quantum Yield Calculation: The quantum yield of the this compound (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common applications of Nir-FPs in research.

References

Brightness and Quantum Yield of Near-Infrared Fluorescent Protein Variants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key performance characteristics of various Near-Infrared Fluorescent Protein (NIR-FP) variants, with a focus on their brightness and quantum yield. The information presented herein is intended to assist researchers in selecting the optimal this compound for their specific imaging applications, from single-cell microscopy to whole-animal in vivo studies.

Introduction to Near-Infrared Fluorescent Proteins

Near-infrared fluorescent proteins (NIR-FPs) have emerged as powerful tools for deep-tissue and whole-body imaging due to the reduced light scattering, lower tissue autofluorescence, and deeper light penetration in the NIR window (650-900 nm) compared to the visible spectrum.[1] These proteins are primarily engineered from bacterial phytochromes (BphPs) and utilize the endogenous chromophore biliverdin (BV), a product of heme metabolism.[2] The continuous development of new this compound variants has led to a diverse palette of probes with varying spectral properties, brightness, and photostability. The molecular brightness of an FP is a critical parameter for imaging sensitivity and is defined as the product of its molar extinction coefficient (EC) and fluorescence quantum yield (QY).[3][4]

Quantitative Comparison of this compound Variants

The following table summarizes the key photophysical properties of a selection of commonly used and recently developed this compound variants. This data has been compiled from various sources to provide a comparative overview. It is important to note that values can vary slightly between different measurement conditions and laboratories.

| Fluorescent Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness (EC x QY) | Oligomeric State | Reference |

| iRFP Family | |||||||

| iRFP670 | 644 | 670 | 90,000 | 10.0 | 900,000 | Dimer | [4] |

| iRFP682 | 664 | 682 | 95,000 | 7.0 | 665,000 | Dimer | |

| iRFP702 | 670 | 702 | 85,000 | 5.0 | 425,000 | Dimer | |

| iRFP713 | 690 | 713 | 115,000 | 6.3 | 724,500 | Dimer | |

| iRFP720 | 702 | 720 | 120,000 | 6.0 | 720,000 | Dimer | |

| miRFP Family (monomeric) | |||||||

| miRFP670 | 642 | 670 | 87,400 | 14.0 | 1,223,600 | Monomer | |

| miRFP703 | 674 | 703 | 90,900 | 8.6 | 781,740 | Monomer | |

| miRFP709 | 684 | 709 | 71,900 | 4.6 | 330,740 | Monomer | |

| miRFP720 | 700 | 720 | 110,000 | 4.0 | 440,000 | Monomer | |

| miRFP670nano | ~645 | ~670 | N/A | N/A | Several-fold higher than other NIR FPs | Monomer | |

| mIFP Family (monomeric) | |||||||

| mIFP | 683 | 704 | 82,000 | 8.0 | 656,000 | Monomer | |

| smURFP | |||||||

| smURFP | 642 | 670 | 180,000 | 18.0 | 3,240,000 | Dimer | |

| Other Variants | |||||||

| mRhubarb713 | 690 | 713 | N/A | 7.63 | 140.1% of iRFP | Monomer | |

| mRhubarb720 | 701 | 720 | N/A | 6.46 | 99% of iRFP | Monomer |

N/A: Data not available in the reviewed sources. Brightness for some variants is reported relative to a standard like iRFP.

Experimental Protocols

Accurate determination of the brightness and quantum yield of NIR-FPs is crucial for their proper application. The following are generalized methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).

Protocol:

-

Protein Purification: Express and purify the this compound of interest to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Concentration Determination: Determine the precise concentration of the purified protein solution. This can be done using a protein assay (e.g., BCA assay) or by quantitative amino acid analysis.

-

Apo-protein Preparation: To measure the extinction coefficient of the chromophore, it is often necessary to denature the protein to release the biliverdin. This can be achieved by adding a denaturing agent like guanidinium chloride.

-

Spectrophotometry:

-

Record the absorbance spectrum of the purified, native this compound solution from approximately 300 nm to 800 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) in the Q-band (the near-infrared absorption peak).

-

Measure the absorbance at λmax for a known concentration of the protein.

-

-

Calculation: Calculate the molar extinction coefficient using the Beer-Lambert law (ε = A / cl).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It is typically measured by a comparative method using a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the this compound being tested. For NIR-FPs, a common standard is Alexa Fluor 647 in PBS (Φf = 0.33).

-

Sample Preparation:

-

Prepare a series of dilutions of both the this compound and the standard in the same buffer (e.g., phosphate-buffered saline, PBS).

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement: Measure the absorbance of each dilution of the this compound and the standard at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each dilution of the this compound and the standard, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each sample to obtain the total fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

Calculate the quantum yield of the this compound using the following equation: Φf,sample = Φf,standard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²) where η is the refractive index of the solvent (for the same solvent, this term is 1).

-

Cellular Brightness Assay

The effective brightness of an this compound in a cellular context can differ from its intrinsic molecular brightness due to factors like protein expression levels, folding efficiency, and the availability of endogenous biliverdin.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate growth medium.

-

Transfect the cells with a plasmid encoding the this compound variant. It is common to co-transfect with a plasmid expressing a green or red fluorescent protein (e.g., EGFP) to normalize for transfection efficiency.

-

-

Flow Cytometry:

-

After a suitable expression period (e.g., 24-48 hours), harvest the cells.

-

Analyze the cell population using a flow cytometer equipped with appropriate lasers and filters for both the this compound and the normalization FP.

-

For each cell, measure the fluorescence intensity in both the NIR and the normalization channel.

-

-

Data Analysis:

-

Gate on the population of cells that are positive for the normalization FP.

-

For this population, calculate the mean fluorescence intensity in the NIR channel.

-

The cellular brightness is often reported as the ratio of the mean NIR fluorescence to the mean fluorescence of the normalization protein. This normalization accounts for variations in transfection efficiency and cell size.

-

Visualizations

Biliverdin Incorporation into Bacterial Phytochrome-Based NIR-FPs

The following diagram illustrates the process by which bacterial phytochrome-based NIR-FPs incorporate the endogenous chromophore biliverdin to become fluorescent.

Caption: Pathway of biliverdin incorporation and fluorescence in NIR-FPs.

General Workflow for Engineering NIR-FPs

The development of novel this compound variants with improved properties is an ongoing area of research. The diagram below outlines the typical workflow for engineering these proteins from bacterial phytochromes.

Caption: A typical workflow for the directed evolution of NIR-FPs.

References

The Enduring Glow: A Technical Guide to the Photostability of Near-Infrared Fluorescent Proteins for Long-Term Imaging

For Researchers, Scientists, and Drug Development Professionals

The advent of near-infrared fluorescent proteins (Nir-FPs) has revolutionized long-term in vivo and in vitro imaging, allowing for deeper tissue penetration and reduced phototoxicity compared to their shorter-wavelength counterparts. A critical parameter for their successful application in longitudinal studies is their photostability—the ability to resist photochemical destruction and maintain a bright, stable signal under prolonged illumination. This technical guide provides an in-depth analysis of the photostability of commonly used Nir-FPs, detailed experimental protocols for its assessment, and a workflow for long-term imaging applications.

Quantitative Photostability of Near-Infrared Fluorescent Proteins

The selection of an appropriate Nir-FP for long-term imaging hinges on its photobleaching characteristics. The following tables summarize the photostability of a panel of 22 Nir-FPs, providing key quantitative metrics for comparison. The data is primarily derived from a systematic assessment in cultured mammalian cells (HEK293T) and primary mouse neurons.[1][2]

Table 1: Photobleaching Half-Times of Nir-FPs in Live HEK293T Cells [1]

| Fluorescent Protein | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-Time (s) |

| Cy5 Channel | 639 | ||

| mCardinal | 604 | 659 | 248.3 ± 25.1 |

| E2-Crimson | 611 | 646 | 134.5 ± 12.3 |

| smURFP | 642 | 670 | 115.7 ± 9.8 |

| BDFP1.6 | 642 | 666 | 102.4 ± 8.7 |

| emiRFP670 | 642 | 670 | 235.1 ± 21.9 |

| miRFP670-2 | 643 | 670 | 189.6 ± 17.4 |

| iRFP670 | 643 | 670 | 155.3 ± 14.2 |

| miRFP680 | 661 | 680 | 87.2 ± 7.5 |

| iRFP682 | 663 | 682 | 98.6 ± 8.9 |

| Cy5.5 Channel | 680 | ||

| emiRFP703 | 674 | 703 | 145.8 ± 13.1 |

| BDFP1.8 | 678 | 702 | 121.3 ± 11.5 |

| miRFP2 | 676 | 706 | 109.7 ± 10.1 |

| mRhubard713 | 690 | 713 | 178.4 ± 16.3 |

| miRFP713 | 690 | 713 | 162.9 ± 15.1 |

| iRFP713 | 690 | 713 | 149.2 ± 13.8 |

| miRFP720 | 695 | 720 | 251.7 ± 23.4 |

Table 2: Photobleaching Half-Times of Top-Performing Nir-FPs in Primary Mouse Neurons [1]

| Fluorescent Protein | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-Time (s) |

| Cy5 Channel | 639 | ||

| emiRFP670 | 642 | 670 | 282.1 ± 26.5 |

| miRFP670-2 | 643 | 670 | 227.5 ± 21.3 |

| miRFP680 | 661 | 680 | 104.6 ± 9.8 |

| Cy5.5 Channel | 680 | ||

| mRhubard713 | 690 | 713 | 214.1 ± 20.1 |

| miRFP713 | 690 | 713 | 195.5 ± 18.2 |

| iRFP713 | 690 | 713 | 179.0 ± 16.7 |

| miRFP720 | 695 | 720 | 302.0 ± 28.1 |

Experimental Protocols

Accurate assessment of this compound photostability is crucial for reproducible long-term imaging studies. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching in Live Cells

This protocol outlines the steps for quantifying the photostability of Nir-FPs expressed in live mammalian cells.

1. Cell Culture and Transfection:

-

Plate HEK293T cells or primary neurons on glass-bottom dishes suitable for high-resolution microscopy.

-

Transfect cells with a plasmid encoding the this compound of interest. A co-transfection marker (e.g., EGFP) can be used to identify transfected cells.

-

Allow 24-48 hours for protein expression.

2. Imaging Setup:

-

Use a confocal or widefield microscope equipped with the appropriate laser lines (e.g., 639 nm for Cy5 channel, 680 nm for Cy5.5 channel) and emission filters.

-

Maintain physiological conditions (37°C, 5% CO2) throughout the imaging experiment using a stage-top incubator.

3. Photobleaching Experiment:

-

Identify a field of view with multiple transfected cells expressing the this compound at a moderate level.

-

Set the imaging parameters:

-

Laser Power: Use a consistent and reported laser power density (e.g., 12.5 mW/mm²) to ensure comparability between experiments.[1]

-

Exposure Time: Select an appropriate exposure time that provides a good signal-to-noise ratio without causing immediate bleaching.

-

Time-lapse Acquisition: Acquire a time-series of images at the highest possible frame rate (e.g., every 1-2 seconds) until the fluorescence intensity has decayed to less than 50% of the initial value.

-

4. Data Analysis:

-

For each cell in the time-series, measure the mean fluorescence intensity of the this compound signal at each time point.

-

Subtract the background fluorescence from a non-fluorescent region in the same image.

-

Normalize the fluorescence intensity of each cell to its initial intensity (at time = 0).

-

Plot the normalized intensity as a function of time.

-

Fit the decay curve to a single exponential decay function to determine the photobleaching half-time (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualization of Signaling Pathways and Workflows

Understanding the context in which Nir-FPs are used is essential. The following diagrams, generated using the DOT language, illustrate common signaling pathways imaged with this compound-based biosensors and a general workflow for long-term imaging.

Signaling Pathways Imaged with this compound FRET Biosensors

Nir-FPs are increasingly used to construct Förster Resonance Energy Transfer (FRET) biosensors to monitor the activity of key signaling molecules in real-time. The use of a this compound FRET pair, such as miRFP670 and miRFP720, allows for multiplexed imaging with other biosensors in the cyan and yellow channels.

Caption: Signaling pathways commonly studied using this compound FRET biosensors.

Experimental Workflow for Long-Term Live-Cell Imaging

Successful long-term imaging requires careful planning and execution to minimize phototoxicity and maintain cell health.

Caption: A generalized workflow for long-term live-cell imaging using Nir-FPs.

Conclusion

The photostability of near-infrared fluorescent proteins is a paramount consideration for their application in long-term imaging studies. A systematic evaluation of their photobleaching characteristics, as presented in this guide, enables researchers to make informed decisions for their specific experimental needs. The top-performing Nir-FPs, such as emiRFP670, miRFP680, miRFP713, and miRFP720, offer a robust toolkit for a wide array of imaging applications, from tracking cellular dynamics to monitoring signaling events in real-time. By adhering to meticulous experimental protocols and optimizing imaging workflows, the full potential of these powerful probes can be harnessed to unravel complex biological processes over extended periods.

References

The Oligomeric State of Near-Infrared Fluorescent Proteins: A Technical Guide to its Characterization and Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools for deep-tissue in vivo imaging, leveraging the optical window of biological tissues in the near-infrared spectrum (650-900 nm) to minimize autofluorescence and light scattering.[1][2][3] Derived from bacterial phytochromes, these proteins utilize the endogenous chromophore biliverdin, making them genetically encodable reporters for a wide range of applications.[1][3] However, a critical characteristic influencing their utility is their oligomeric state. Many early and some of the brightest Nir-FPs exist as dimers or tetramers, a property that can introduce significant artifacts when they are fused to proteins of interest. This guide provides an in-depth analysis of the oligomeric state of Nir-FPs, its functional implications, and detailed experimental protocols for its determination.

The Challenge of Oligomerization in Fluorescent Proteins

The tendency of fluorescent proteins to self-associate into dimers, tetramers, or higher-order oligomers is a well-documented phenomenon that can significantly impact their application as protein tags. When an oligomeric FP is fused to a protein of interest (POI), it can artificially induce the oligomerization of the POI, leading to mislocalization, altered function, and the formation of non-physiological protein complexes. This is particularly problematic in studies of protein-protein interactions, cellular signaling, and the dynamics of membrane proteins, where the spatial organization and stoichiometry of protein complexes are critical.

For Nir-FPs, which are derived from naturally dimeric bacterial phytochromes, the propensity for oligomerization was an initial hurdle in their development. Engineering efforts have focused on disrupting the dimerizing interfaces to create truly monomeric variants, which are essential for their reliable use as fusion tags.

From Dimers to Monomers: The Evolution of Nir-FPs

The development of monomeric Nir-FPs has been a key advancement, expanding their applicability in cellular and in vivo imaging. Early Nir-FPs, such as iRFP713, are dimers and can interfere with the function of fused proteins. Recognizing this limitation, researchers have employed protein engineering strategies, including rational design and directed evolution, to break the dimerization interfaces and generate monomeric versions.

This has led to the development of a palette of monomeric Nir-FPs (miRFPs) with improved properties, such as miRFP670, miRFP703, and miRFP709. These monomeric variants are better suited for protein fusions and have been shown to perform well in various imaging modalities, including super-resolution microscopy. More recently, even smaller monomeric Nir-FPs, like miRFP670nano, have been engineered, offering the advantages of reduced size in addition to their monomeric state.

The following diagram illustrates the progression from naturally dimeric bacterial phytochromes to engineered monomeric Nir-FPs.

Quantitative Comparison of Nir-FPs

The choice of an appropriate Nir-FP for a specific application depends on several factors, including its oligomeric state, brightness, and spectral properties. The following table summarizes the key quantitative data for a selection of commonly used Nir-FPs.

| Fluorescent Protein | Oligomeric State | Molecular Weight (kDa) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Cellular Brightness (relative) | Reference |

| iRFP713 | Dimer | ~35 | 690 | 713 | 110,000 | 5.0 | 100 | |

| mIFP | Monomer | ~35 | 684 | 708 | 92,000 | 7.7 | - | |

| miRFP670 | Monomer | ~35 | 650 | 670 | 80,000 | 12.0 | 100 (normalized) | |

| miRFP703 | Monomer | ~35 | 675 | 703 | 105,000 | 8.0 | - | |

| miRFP709 | Monomer | ~35 | 688 | 709 | 120,000 | 6.0 | - | |

| miRFP670nano | Monomer | 17 | 650 | 670 | - | - | Several-fold higher than other Nir-FPs | |

| mIFP663 | Monomer | - | 633 | 663 | 86,600 | 19.4 | 3-6 times greater than similar Nir-FPs |

Experimental Protocols for Determining Oligomeric State

Several biophysical techniques can be employed to determine the oligomeric state of fluorescent proteins. The choice of method often depends on the required level of detail, sample requirements, and available instrumentation.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. Larger molecules, such as oligomers, elute earlier from the column than smaller molecules like monomers. By running a set of protein standards with known molecular weights, a calibration curve can be generated to estimate the molecular weight and thus the oligomeric state of the fluorescent protein.

Protocol:

-

Column Selection: Choose a size-exclusion column with a fractionation range appropriate for the expected molecular weights of the monomeric and oligomeric forms of the this compound.

-

Buffer Preparation: Prepare a suitable running buffer, typically a phosphate or Tris-based buffer at physiological pH, containing at least 150 mM NaCl to minimize non-specific interactions with the column matrix.

-

Standard Curve Generation: Inject a series of protein standards of known molecular weight (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin, vitamin B12) and record their elution volumes. Plot the logarithm of the molecular weight against the elution volume to create a standard curve.

-

Sample Analysis: Inject the purified this compound sample onto the column and record its elution profile by monitoring absorbance at 280 nm and fluorescence emission at the appropriate wavelength.

-

Data Interpretation: Determine the elution volume of the this compound and use the standard curve to estimate its apparent molecular weight. Compare this to the theoretical molecular weight of the monomer to determine the oligomeric state.

The following workflow illustrates the process of determining the oligomeric state using SEC.

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. In a sedimentation velocity experiment, the rate at which a protein sediments under a strong centrifugal field is measured. This sedimentation coefficient is related to the protein's mass and shape, allowing for the determination of its oligomeric state.

Protocol:

-

Sample Preparation: Prepare samples of the purified this compound at a known concentration in a suitable buffer.

-

Cell Assembly: Load the sample and a buffer reference into a two-sector AUC cell.

-

Sedimentation Velocity Run: Place the cell in the AUC rotor and centrifuge at a high speed. Collect data by monitoring the absorbance at 280 nm or fluorescence emission over time.

-

Data Analysis: Analyze the sedimentation profiles using software such as SEDFIT to obtain a distribution of sedimentation coefficients (c(s)).

-

Data Interpretation: The c(s) distribution will show peaks corresponding to different species in the sample. The sedimentation coefficient of the major peak can be used to calculate the molecular weight, thereby revealing the oligomeric state. The presence of multiple peaks can indicate a mixture of monomers and oligomers.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) can be used to probe protein-protein interactions and oligomerization in living cells. This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. By co-expressing the this compound tagged with a donor fluorophore (e.g., a cyan fluorescent protein) and the same this compound tagged with an acceptor fluorophore (e.g., a yellow fluorescent protein), the formation of oligomers will bring the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Construct Generation: Create two expression vectors, one encoding the this compound fused to a FRET donor and the other encoding the this compound fused to a FRET acceptor.

-

Cell Transfection: Co-transfect cells with both constructs. As a negative control, transfect cells with only the donor construct or co-transfect with donor and acceptor constructs that are known not to interact.

-

FRET Microscopy: Image the cells using a microscope equipped for FRET imaging. This typically involves exciting the donor and measuring the emission from both the donor and the acceptor.

-

Data Analysis: Calculate the FRET efficiency. An increase in acceptor emission upon donor excitation, or a decrease in donor lifetime in the presence of the acceptor, indicates FRET and therefore oligomerization.

-

Data Interpretation: A significant FRET signal in the co-transfected cells compared to the controls suggests that the this compound is forming oligomers.

The following diagram illustrates the principle of using FRET to detect this compound oligomerization.

Implications for Drug Development and Research

The oligomeric state of Nir-FPs has significant implications for their use in drug development and fundamental research.

-

High-Throughput Screening: In cell-based assays for drug discovery, monomeric this compound fusions are crucial to avoid artifacts that could lead to false positives or negatives. The artificial clustering of receptors or signaling molecules by oligomeric FPs can alter their activity and response to drug candidates.

-

In Vivo Imaging: For preclinical studies involving in vivo imaging of disease models, monomeric Nir-FPs provide more accurate tracking of tagged cells or proteins, as they are less likely to form aggregates or disrupt normal biological processes.

-

Biosensor Development: The development of FRET-based biosensors to monitor signaling pathways relies on the monomeric nature of the constituent FPs. Dimerization of the FPs themselves can lead to a false FRET signal, masking the true biological response.

-

Structural Biology: When using Nir-FPs as tags for protein purification and crystallization, monomeric variants are preferred to avoid interference with the crystal packing of the target protein.

Conclusion

The development of bright and truly monomeric near-infrared fluorescent proteins has been a significant advancement for in vivo and deep-tissue imaging. Understanding the oligomeric state of these proteins is paramount for their reliable application as genetically encoded reporters. The experimental protocols outlined in this guide provide robust methods for characterizing the oligomeric state of Nir-FPs, ensuring their appropriate use in research and drug development. As the palette of monomeric Nir-FPs continues to expand, these tools will undoubtedly play an increasingly important role in unraveling complex biological processes in their native context.

References

Cytotoxicity of Near-Infrared Fluorescent Proteins in Mammalian Cells: A Technical Guide

Abstract

Near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools for in vivo imaging in mammalian systems due to the advantageous spectral properties of near-infrared light, which include deeper tissue penetration and reduced autofluorescence. A critical consideration for their application in living cells and organisms is their potential cytotoxicity. This technical guide provides a comprehensive overview of the cytotoxicity of Nir-FPs in mammalian cells, summarizing available quantitative data, detailing common experimental protocols for cytotoxicity assessment, and visualizing relevant biological pathways and experimental workflows. The consensus from multiple studies is that modern Nir-FPs, particularly those from the iRFP and miRFP series, exhibit low cytotoxicity, often comparable to or even lower than that of widely used proteins like EGFP.

Introduction

The development of genetically encoded near-infrared fluorescent proteins (Nir-FPs) has revolutionized deep-tissue and whole-body imaging.[1] These proteins, engineered from bacterial phytochromes, utilize the endogenous chromophore biliverdin, which is readily available in mammalian cells.[1][2][3] This obviates the need for exogenous co-factors, simplifying their use. While the primary focus of Nir-FP development has been on optimizing brightness and photostability, ensuring minimal cellular perturbation is paramount for their utility in studying biological processes. This guide consolidates current knowledge on the cytotoxicity of commonly used Nir-FPs.

Quantitative Assessment of this compound Cytotoxicity

Direct quantitative measures of cytotoxicity, such as IC50 values, are not typically reported for Nir-FPs as they are not therapeutic agents and are designed for minimal toxicity. Instead, cytotoxicity is often assessed by comparing the viability of cells expressing the this compound to control cells (e.g., expressing EGFP or mock-transfected). The available data consistently indicates that iRFP and miRFP series proteins are well-tolerated in mammalian cells.[4]

| Fluorescent Protein | Cell Line(s) | Key Findings on Cytotoxicity/Cell Viability | Reference(s) |

| iRFP Series (iRFP670, iRFP682, iRFP702, iRFP713, iRFP720) | HeLa, MTLn3, Mouse primary hippocampal neurons | High fluorescence retention over generations, indicating low cytotoxicity. Compared favorably with EGFP, considered a low-toxicity standard. Transgenic mice expressing iRFP713 were healthy and produced healthy offspring. | |

| miRFP Series (emiRFP670, miRFP680, miRFP713, miRFP720) | HEK cells, Primary mouse neurons | Identified as top-performing FPs with low cytotoxicity in a systematic quantitative assessment of 22 NIR FPs. | |

| Katushka-9-5 | Xenopus laevis embryos | Demonstrated lower toxicity compared to the parent protein, Katushka, based on embryo death rate. | |

| IFP1.4 | HeLa | Showed a "bell-shaped" expression profile similar to iRFP, suggesting it is not overtly cytotoxic in the short term. |

Experimental Protocols for Cytotoxicity Assessment

Several standard methods are employed to evaluate the cytotoxicity of fluorescent proteins in mammalian cells.

Cell Viability and Proliferation Assays

Principle: To quantify the number of living cells in a culture after expressing the this compound over a period of time.

Methodology:

-

Cell Culture and Transfection: Mammalian cells (e.g., HeLa, HEK293T) are cultured under standard conditions. Cells are then transfected with a plasmid encoding the this compound. A control group (e.g., transfected with an EGFP-encoding plasmid or a mock transfection) is included.

-

Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours) post-transfection to allow for protein expression.

-

Viability Assessment:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is solubilized and quantified by spectrophotometry.

-

Trypan Blue Exclusion: Cells are stained with trypan blue, which is excluded by viable cells with intact membranes but taken up by dead cells. The percentage of viable cells is determined by counting under a microscope.

-

Flow Cytometry with Viability Dyes: Cells are stained with a viability dye (e.g., Propidium Iodide (PI) or DAPI) and analyzed by flow cytometry. Fluorescent protein-expressing cells are gated, and the percentage of dead (dye-positive) cells within this population is quantified.

-

Apoptosis Assays

Principle: To detect the induction of programmed cell death (apoptosis) in cells expressing the this compound.

Methodology:

-

Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells. Co-staining with fluorescently labeled Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry or fluorescence microscopy.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. The activation of caspases (e.g., caspase-3, -7, -9) can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

Signaling Pathways and Experimental Workflows

While Nir-FPs themselves are not known to directly trigger specific signaling pathways leading to cytotoxicity, cellular stress resulting from protein overexpression can potentially activate intrinsic apoptosis. The following diagrams illustrate a general workflow for assessing cytotoxicity and a simplified model of the intrinsic apoptosis pathway.

Caption: Workflow for Assessing this compound Cytotoxicity.

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Near-Infrared Photoimmunotherapy (NIR-PIT) vs. This compound Cytotoxicity

It is crucial to distinguish the intrinsic cytotoxicity of Nir-FPs from the mechanism of Near-Infrared Photoimmunotherapy (NIR-PIT). NIR-PIT is a targeted cancer therapy that uses an antibody conjugated to a photoabsorber (like IR700DX). Upon NIR light irradiation, a photochemical reaction induces rapid, targeted cell death. This is an externally induced cytotoxicity and is mechanistically distinct from the passive expression of a fluorescent protein. The cytotoxicity in NIR-PIT is due to the photoabsorber conjugate and light application, not the inherent properties of a fluorescent protein.

Conclusion

References

- 1. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent proteins: multiplexing and optogenetics across scales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-infrared fluorescent proteins for multicolor in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Neural Landscape: An In-depth Technical Guide to Near-Infrared Fluorescent Proteins in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

The advent of Near-Infrared Fluorescent Proteins (Nir-FPs) has revolutionized neuroscience research, offering an unprecedented window into the intricate workings of the nervous system. Their ability to be excited and emit light in the near-infrared spectrum (650-900 nm) provides distinct advantages for deep-tissue imaging, minimizing phototoxicity and tissue autofluorescence that plague traditional fluorescent proteins. This technical guide provides a comprehensive overview of Nir-FP applications in neuroscience, detailing their quantitative properties, experimental protocols for their use, and their role in visualizing key signaling pathways.

Core Principles of this compound Technology

Nir-FPs are engineered from bacterial phytochromes, which naturally bind a biliverdin (BV) chromophore. BV is a product of heme metabolism and is endogenously available in mammalian cells, eliminating the need for an external chromophore supply. This inherent biocompatibility, coupled with their favorable spectral properties, makes Nir-FPs powerful tools for in vivo imaging in animal models.[1]

Quantitative Properties of Commonly Used Nir-FPs

The selection of an appropriate this compound is critical for successful imaging experiments. The following tables summarize the key quantitative properties of several popular iRFP (infrared Fluorescent Protein) variants to facilitate informed decision-making.

Table 1: Spectral Properties and Molecular Brightness of Selected iRFPs

| This compound | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness¹ |

| iRFP670 | 643 | 670 | 118,000 | 0.04 | 4.7 |

| iRFP682 | 663 | 682 | 115,000 | 0.05 | 5.8 |

| iRFP702 | 686 | 702 | 110,000 | 0.06 | 6.6 |

| iRFP713 | 690 | 713 | 90,000 | 0.07 | 6.3 |

| iRFP720 | 702 | 720 | 120,000 | 0.08 | 9.6 |

| miRFP670 | 645 | 670 | 110,000 | 0.11 | 12.1 |

| miRFP720 | 690 | 720 | 105,000 | 0.09 | 9.5 |

¹Molecular brightness is calculated as the product of the extinction coefficient and the quantum yield. Data compiled from various sources.[2][3]

Table 2: Photostability and Cellular Brightness of Selected iRFPs

| This compound | Photostability (t₁/₂, s) in HeLa Cells | Brightness in HeLa Cells (% of iRFP713) | Brightness in Neurons (% of iRFP713) |

| iRFP670 | 290 | 119 | 182 |

| iRFP682 | 210 | 98 | 155 |

| iRFP702 | 180 | 61 | 95 |

| iRFP713 | 360 | 100 | 100 |

| iRFP720 | 240 | 85 | 130 |

Data compiled from various sources.[2][4]

Visualizing Neuronal Signaling Pathways with this compound Biosensors

Nir-FPs serve as excellent scaffolds for the development of genetically encoded biosensors to monitor dynamic cellular processes. A prime application in neuroscience is the creation of calcium indicators to visualize neuronal activity.

G-Protein Coupled Receptor (GPCR) Signaling and Calcium Influx

Many neurotransmitters exert their effects by binding to GPCRs, initiating intracellular signaling cascades that can lead to an increase in cytosolic calcium concentration. This compound-based calcium biosensors, such as those based on Förster Resonance Energy Transfer (FRET), can be used to visualize these dynamics.

Neurotransmitter Release at the Synapse

The release of neurotransmitters is a calcium-dependent process. Action potentials arriving at the presynaptic terminal trigger the opening of voltage-gated calcium channels, leading to a rapid influx of calcium that initiates the fusion of synaptic vesicles with the presynaptic membrane. This compound calcium biosensors targeted to the presynaptic terminal can directly visualize this critical step in synaptic transmission.

Key Experimental Protocols

The successful application of Nir-FPs in neuroscience research relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for common applications.

Protocol 1: AAV-Mediated Expression of Nir-FPs in the Mouse Brain

This protocol describes the intracranial injection of Adeno-Associated Virus (AAV) vectors for targeted expression of a this compound in a specific brain region of a mouse.

Materials:

-

AAV vector encoding the this compound of interest under a suitable promoter (e.g., CaMKII for excitatory neurons)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Microinjection pump and glass micropipettes

-

Surgical tools (scalpel, drill, forceps)

-

Sterile saline solution

-

Suture kit or tissue adhesive

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Shave the head and secure the animal in the stereotaxic frame. Apply eye ointment to prevent drying.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region. Mark the injection site and create a small burr hole using a dental drill.

-

Virus Injection: Lower the glass micropipette filled with the AAV solution to the target depth. Inject the virus at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage.

-

Post-Injection: Slowly retract the micropipette after a few minutes to prevent backflow. Suture the scalp incision or apply tissue adhesive.

-

Recovery: Monitor the animal until it recovers from anesthesia. Provide post-operative care, including analgesics, as required. Allow 2-4 weeks for robust this compound expression before proceeding with imaging experiments.

Protocol 2: In Vivo Two-Photon Imaging of this compound Expressing Neurons

This protocol outlines the procedure for imaging this compound-labeled neurons in the brain of a live mouse using two-photon microscopy.

Materials:

-

Mouse with this compound expression (from Protocol 1)

-

Two-photon microscope with a tunable femtosecond laser

-

Anesthesia machine with isoflurane

-

Head-fixation apparatus

-

Surgical tools for cranial window implantation

-

Dental cement

-

Cover glass

Procedure:

-

Cranial Window Implantation (if not already performed): Anesthetize the mouse and perform a craniotomy over the brain region of interest. Carefully remove the dura mater. Place a cover glass over the exposed brain and seal the edges with dental cement, creating a chronic imaging window. Allow the animal to recover for at least one week.

-

Animal Preparation for Imaging: Anesthetize the mouse and secure its head to the microscope stage using the head-fixation apparatus.

-

Microscope Setup: Tune the two-photon laser to the appropriate excitation wavelength for the specific this compound being used (refer to Table 1).

-

Image Acquisition: Locate the region of interest containing this compound expressing neurons. Acquire z-stacks of images to capture the three-dimensional morphology of the neurons and their processes. For functional imaging with this compound biosensors, acquire time-series images to capture dynamic changes in fluorescence.

-

Data Analysis: Use image analysis software to process and analyze the acquired images. This may include 3D reconstruction, quantification of fluorescence intensity, and analysis of dynamic changes over time.

Protocol 3: Preparation of Acute Brain Slices for this compound Imaging

This protocol details the preparation of acute brain slices from a mouse expressing a this compound for ex vivo imaging experiments.

Materials:

-

Mouse with this compound expression

-

Vibrating microtome (vibratome)

-

Ice-cold artificial cerebrospinal fluid (aCSF) cutting solution, bubbled with 95% O₂ / 5% CO₂

-

aCSF recording solution, bubbled with 95% O₂ / 5% CO₂

-

Dissection tools (scissors, forceps)

-

Super glue

-

Petri dishes

Procedure:

-

Animal Euthanasia and Brain Extraction: Deeply anesthetize the mouse and decapitate. Quickly dissect the brain and immerse it in ice-cold aCSF cutting solution.

-

Slicing: Glue the brain to the vibratome stage. Submerge the brain in the ice-cold, oxygenated aCSF cutting solution. Cut slices of the desired thickness (e.g., 300 µm).

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF recording solution at a physiological temperature (e.g., 32-34 °C) for at least 30 minutes to allow for recovery.

-

Imaging: Transfer a slice to the recording chamber of a microscope. Continuously perfuse the slice with oxygenated aCSF recording solution. Proceed with fluorescence imaging.

Conclusion

Nir-FPs have emerged as indispensable tools in the neuroscientist's toolkit, enabling unprecedented visualization of neural structures and functions deep within the living brain. Their superior photophysical properties, combined with the development of sophisticated biosensors and advanced imaging techniques, continue to push the boundaries of our understanding of the nervous system in both health and disease. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the power of Nir-FPs in their own investigations, paving the way for new discoveries in neuroscience and the development of novel therapeutics for neurological disorders.

References

- 1. Ch. 5: Mechanisms of Neurotransmitter Release | McGovern Medical School [med.uth.edu]

- 2. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nir-FP Transfection in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the transient transfection of the near-infrared fluorescent protein (Nir-FP) into cultured mammalian cells. It includes detailed protocols for chemical transfection and electroporation, along with key data and workflow visualizations to facilitate successful experimental design and execution.

Introduction to this compound

This compound (Near-infrared Fluorescent Protein), also known as eqFP670, is a red-shifted fluorescent protein derived from Entacmaea quadricolor. It is a valuable tool for in vivo and deep-tissue imaging due to its emission spectrum in the near-infrared range, where light scattering and tissue autofluorescence are minimized.[1][2] this compound is a variant of TurboFP635 and has been codon-optimized for high expression in mammalian cells.[1][2]

Key Properties of this compound:

| Property | Value |

| Excitation Maximum | 605 nm |